molecular formula C22H22N6O4S B2558408 N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1209884-60-5

N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No. B2558408
CAS RN: 1209884-60-5
M. Wt: 466.52
InChI Key: IYYSPXNOXCCVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a thiazole ring, and a pyrazine ring . The compound also contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common motif in many bioactive compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine involves a Pd-catalyzed C-N cross-coupling . The crude product is then purified by column chromatography using ethyl acetate-hexane as an eluent .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and the presence of various functional groups. The compound has a molecular weight of 298.34 . The InChI code provides a detailed description of the compound’s structure .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Anticancer Agent Development

This compound has shown promise as a potential anticancer agent. Its structure is similar to other molecules that have been evaluated for their anticancer activity against various cancer cell lines . For example, derivatives of this compound have been designed to target microtubules and tubulin, which are crucial for cell division. By inhibiting these structures, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Apoptosis Induction

Specific derivatives of this compound have been found to induce apoptosis in cancer cell lines, such as the HeLa cell line . Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells, and inducing this process is a key strategy in cancer treatment.

Cell Cycle Arrest

The compound has been associated with causing both S-phase and G2/M-phase arrests in cancer cells . This means it can halt the cell division process at specific stages, preventing the proliferation of cancerous cells.

Anti-Angiogenic Activity

Some derivatives have shown the ability to inhibit vascular endothelial growth factor receptor 1 (VEGFR1) with significant IC50 values . This receptor plays a role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By inhibiting this process, the compound can potentially prevent the growth and spread of tumors.

Pharmacological Evaluation

The compound has been subjected to pharmacological evaluations to determine its efficacy and safety as a therapeutic agent. Studies have looked into its bioavailability, metabolism, and potential side effects to assess its suitability for clinical use .

Synthesis and Design of Derivatives

The compound serves as a template for the synthesis of a variety of derivatives. These derivatives are then tested for their biological activity, allowing researchers to develop a comprehensive understanding of the structure-activity relationships of molecules within this class .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound and its derivatives could be further studied for their potential applications in medicine, particularly in cancer treatment . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

N-[4-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4S/c29-20(10-16-13-33-22(25-16)26-21(30)17-11-23-3-4-24-17)28-7-5-27(6-8-28)12-15-1-2-18-19(9-15)32-14-31-18/h1-4,9,11,13H,5-8,10,12,14H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYSPXNOXCCVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CC4=CSC(=N4)NC(=O)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.